N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling of the pyrrolidinone moiety. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other compounds containing piperidine and pyrrolidinone moieties.
Other similar compounds: N-methylpiperidine, pyrrolidinone derivatives, and methanesulfonyl-substituted compounds.
Uniqueness
The uniqueness of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-14-5-6-16(12-17(14)24-9-3-4-18(24)25)22-20(27)19(26)21-13-15-7-10-23(11-8-15)30(2,28)29/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQKUTANCVFQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.